Filibuvir

HCV NS5B polymerase inhibition Non-nucleoside inhibitors Genotype 1b replicon

Filibuvir (PF-00868554) is the validated reference standard for HCV NS5B Thumb II allosteric pocket studies. Unlike dasabuvir (Palm I) or VX-222 (divergent resistance), Filibuvir's M423T-sensitive fingerprint (≥100-fold IC50 shift) and Kd=29 nM enable calibrated assay validation. Essential for genotype 1-restricted replicon assays (EC50=59 nM) and SAR benchmarking. Discontinued by Pfizer in 2013—procure authenticated material to ensure reproducibility with published data.

Molecular Formula C29H37N5O3
Molecular Weight 503.6 g/mol
CAS No. 877130-28-4
Cat. No. B607453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilibuvir
CAS877130-28-4
SynonymsPF00868554;  PF-00868554;  P 00868554;  PF868554;  PF-868554;  PF 868554;  Filibuvir
Molecular FormulaC29H37N5O3
Molecular Weight503.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5
InChIInChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m1/s1
InChIKeySLVAPEZTBDBAPI-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Filibuvir (PF-00868554) CAS 877130-28-4: Non-Nucleoside HCV NS5B Thumb II Allosteric Inhibitor for Research Procurement


Filibuvir (PF-00868554, PF-868554), with CAS number 877130-28-4, is an orally bioavailable, non-nucleoside small-molecule inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase developed by Pfizer [1]. The compound binds non-covalently to the Thumb II allosteric pocket of NS5B, preferentially inhibiting elongative RNA synthesis over de novo initiation . Filibuvir demonstrates potent activity against genotype 1 HCV, with a mean IC50 of 19 nM (0.019 μM) against genotype 1 polymerases and EC50 values of 59 nM against both genotype 1a and 1b subgenomic replicons [1]. The compound was advanced to Phase II clinical trials before discontinuation in 2013 for strategic portfolio reasons unrelated to safety or efficacy concerns [2]. As a well-characterized research tool compound with extensive preclinical and clinical characterization, filibuvir serves as a reference standard for HCV polymerase inhibition studies and antiviral screening campaigns.

Why Filibuvir Cannot Be Substituted with Generic NS5B Inhibitors: Binding Site Specificity and Resistance Profile Divergence


In HCV research and antiviral development, substitution of filibuvir with other non-nucleoside NS5B inhibitors (NNIs) without experimental validation introduces critical confounding variables due to allosteric binding site heterogeneity, genotype selectivity differences, and distinct resistance mutation susceptibility profiles. Filibuvir binds specifically to the Thumb II allosteric pocket, whereas comparator NNIs target distinct sites: lomibuvir binds Thumb II but with different genotype selectivity, dasabuvir targets the Palm I pocket, and VX-222 occupies Thumb II with divergent resistance cross-reactivity [1]. These mechanistic differences produce non-interchangeable structure-activity relationships: the M423T resistance mutation confers ≥100-fold reduced susceptibility to filibuvir in replicon assays while only modestly affecting VX-222 [2]. Furthermore, filibuvir shows markedly reduced affinity for genotype 3a NS5B relative to genotype 1b, a limitation not uniformly shared across all thumb inhibitors [3]. Researchers seeking to replicate published filibuvir findings or use it as a reference compound must therefore procure authenticated filibuvir specifically; generic substitution with another NS5B inhibitor will yield fundamentally different experimental outcomes and invalidate direct comparisons with the established literature base.

Filibuvir Procurement Evidence Guide: Quantitative Differentiation from Closest NS5B Inhibitor Comparators


Filibuvir vs. VX-222: Comparative Binding Affinity (Kd) and Cellular Potency (EC50) in HCV Genotype 1b Replicon

In a direct head-to-head comparative study, filibuvir and VX-222 were evaluated under identical experimental conditions for HCV 1b/Con1 subgenomic replicon inhibition and NS5B polymerase binding affinity. Filibuvir exhibited an EC50 of 70 nM, representing a 14-fold lower cellular potency compared to VX-222 (EC50 = 5 nM) in the same replicon system [1]. Binding affinity measurements by surface plasmon resonance or related methods yielded dissociation constants (Kd) of 29 nM for filibuvir versus 17 nM for VX-222, indicating VX-222 binds the Thumb II pocket with approximately 1.7-fold higher affinity [1].

HCV NS5B polymerase inhibition Non-nucleoside inhibitors Genotype 1b replicon Binding kinetics

Filibuvir vs. VX-222: Differential Resistance Mutation Susceptibility at M423T and I482L

The M423T substitution in HCV NS5B polymerase confers differential resistance to filibuvir versus VX-222. Filibuvir exhibited at least 100-fold reduced susceptibility against the M423T mutant in both subgenomic replicon and enzymatic assays, with the resistance mechanism attributed to a 250-fold loss in binding affinity (Kd) of the mutated enzyme [1]. In contrast, the inhibitory activity of VX-222 was only modestly affected by the M423T substitution but was more significantly compromised by the I482L substitution [1]. This divergent resistance fingerprint demonstrates non-overlapping mutational escape pathways despite both compounds binding the same Thumb II allosteric pocket.

HCV drug resistance NS5B mutation profiling Thumb II allosteric inhibitors Cross-resistance

Filibuvir vs. Lomibuvir and Dasabuvir: Genotype Selectivity Profiling Across HCV NS5B Variants

Biophysical interaction analysis using surface plasmon resonance demonstrated that filibuvir and lomibuvir (both thumb II inhibitors) interacted with genotype 1b BK, 1b Con1, and genotype 3a NS5B variants, though affinities for the 3a enzyme were low [1]. In contrast, dasabuvir (a palm I pocket inhibitor) interacted only with the 1b variant, and nesbuvir interacted preferentially with NS5B 3a [1]. Lomibuvir, filibuvir, and dasabuvir stabilized the structure of the two 1b variants but not the 3a enzyme, consistent with poor genotype 3a inhibitory activity across these compound classes [1].

HCV genotype selectivity NS5B allosteric inhibitors Genotype 3a Pan-genotypic activity

Filibuvir Monotherapy: Phase II Clinical Antiviral Activity in HCV Genotype 1-Infected Patients

In a Phase IIa clinical trial evaluating filibuvir monotherapy in treatment-naïve HCV genotype 1-infected patients, administration of filibuvir at doses of 200 mg, 300 mg, or 500 mg twice daily for 28 days resulted in significant reduction in HCV RNA levels compared with placebo [1][2]. The incidence and severity of adverse events were similar to standard of care (pegylated IFNα2a/ribavirin) and placebo [2]. Subsequent Phase IIb combination studies evaluated filibuvir at 300 mg and 600 mg twice daily in combination with pegylated interferon and ribavirin for up to 24 weeks [3].

HCV clinical virology NS5B inhibitor monotherapy Viral load reduction Phase II clinical trial

Filibuvir vs. Dasabuvir: Mechanism of Inhibition Distinction at RNA Synthesis Initiation-to-Elongation Transition

Biophysical and enzymatic analysis revealed that filibuvir (thumb II inhibitor) and dasabuvir (palm I inhibitor) employ different inhibition mechanisms [1]. Filibuvir and lomibuvir (both thumb binders) interfered with the interaction between the NS5B enzyme and RNA, specifically blocking the transition from initiation to elongation of RNA synthesis [1]. In contrast, dasabuvir showed a distinct inhibition profile consistent with its palm I binding site. Filibuvir preferentially inhibits primer-dependent RNA synthesis (elongative) while having either no or only modest effects on de novo-initiated RNA synthesis [2].

HCV RNA synthesis Polymerase inhibition mechanism Initiation vs. elongation Allosteric inhibitor mode-of-action

Filibuvir Preclinical Pharmacokinetics: Oral Bioavailability Supporting Twice-Daily Dosing

Filibuvir demonstrated a favorable pharmacokinetic profile and oral bioavailability in preclinical animal studies, consistent with the twice-daily dosing regimen employed in human clinical trials [1]. Phase I studies in healthy volunteers and HCV-positive patients further characterized filibuvir pharmacokinetics, with metabolism primarily mediated by CYP3A [2][3]. Hepatic impairment was anticipated to modify filibuvir plasma concentrations, prompting dedicated clinical pharmacology studies [3].

HCV inhibitor pharmacokinetics Oral bioavailability Preclinical ADME Twice-daily dosing

Filibuvir Research Procurement: Validated Application Scenarios for HCV NS5B Inhibitor Studies


Reference Standard for Thumb II Allosteric NS5B Inhibitor Mechanism-of-Action Studies

Use filibuvir as a well-characterized reference compound for investigating Thumb II allosteric pocket binding and its effects on the initiation-to-elongation transition of HCV RNA synthesis. Filibuvir's established binding site (non-covalent Thumb II pocket occupancy), characterized dissociation constant (Kd = 29 nM), and documented preferential inhibition of elongative RNA synthesis over de novo initiation provide a validated experimental control [1][2]. This application is supported by published biophysical and enzymatic characterization data that distinguish filibuvir's mechanism from palm-site inhibitors like dasabuvir [1].

Resistance Profiling Control for M423T Mutation Susceptibility Studies

Employ filibuvir as a positive control in HCV NS5B resistance mutation profiling, particularly for characterizing the M423T substitution. Filibuvir's well-documented ≥100-fold loss of susceptibility against M423T mutant replicons and 250-fold reduction in Kd binding affinity provide a robust benchmark for validating resistance assay performance [2]. The compound's distinct resistance fingerprint (M423T-sensitive; VX-222: I482L-sensitive) enables cross-validation of mutational analysis protocols and facilitates studies of non-overlapping resistance pathways among thumb II inhibitors [2].

Genotype 1-Restricted Activity Baseline for Pan-Genotypic Inhibitor Development

Utilize filibuvir as a comparator compound representing the characteristic genotype 1-restricted activity profile of thumb II allosteric NS5B inhibitors. Filibuvir exhibits potent inhibition of genotype 1a and 1b replicons (EC50 = 59 nM for both isoforms) but shows markedly reduced affinity for genotype 3a NS5B, a limitation shared with lomibuvir [1]. This genotype-selectivity profile provides an established baseline for evaluating the pan-genotypic activity of next-generation NS5B inhibitors in comparative antiviral screening campaigns [1].

Comparative Tool Compound for NS5B Inhibitor Structure-Activity Relationship Studies

Deploy filibuvir as a comparator tool compound in structure-activity relationship (SAR) studies of novel NS5B inhibitors. Filibuvir's well-defined potency metrics (IC50 = 19 nM against genotype 1 polymerases; EC50 = 59-70 nM in genotype 1 replicons) and binding parameters (Kd = 29 nM) provide quantitative benchmarks for evaluating new chemical entities [2][3]. The availability of direct head-to-head comparative data with VX-222 (EC50: 70 nM vs. 5 nM; Kd: 29 nM vs. 17 nM) establishes filibuvir as an intermediate-potency reference point suitable for calibrating assay sensitivity across laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filibuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.